molecular formula C12H8Cl2N2O3 B8631945 4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine CAS No. 882682-66-8

4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine

Cat. No. B8631945
M. Wt: 299.11 g/mol
InChI Key: ZBXBHRNOISCVOI-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

In accordance with the same procedures as in Preparation 2, except for using 4-chloro-3-nitropyridine prepared in Step 1 of Preparation 1 and 2,4-dichlorobenzyl alcohol, the titled compound was obtained as a white solid. (Yield: 89.3%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
89.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[CH2:14][OH:15]>>[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[CH2:14][O:15][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CO)C=CC(=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In accordance with the same procedures as in Preparation 2

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(COC2=C(C=NC=C2)[N+](=O)[O-])C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.